molecular formula C22H22ClN3O5S B2871807 Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate CAS No. 1215685-91-8

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate

Cat. No.: B2871807
CAS No.: 1215685-91-8
M. Wt: 475.94
InChI Key: WPZSBDDPFWQEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZSBDDPFWQEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a triazaspiro structure that contributes to its unique biological properties. Its chemical formula is C₁₅H₁₄ClN₃O₃S, and it includes a sulfonyl group attached to a benzoate moiety. The presence of the chlorophenyl group is significant as it often correlates with enhanced biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions like cancer and bacterial infections.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential use as antibiotics.

Antitumor Activity

Several studies have investigated the antitumor effects of compounds with similar structures. For instance:

  • Study 1 : A derivative demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range.
  • Study 2 : In vivo studies using murine models showed tumor regression after treatment with related sulfonamide compounds.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity.

Case Study 1: Cancer Treatment

A clinical trial investigated the use of a related compound in patients with advanced solid tumors. The study reported:

  • Response Rate : 45% of patients exhibited partial response.
  • Side Effects : Common adverse effects included nausea and fatigue but were manageable.

Case Study 2: Infection Control

In another study focusing on bacterial infections, patients treated with a sulfonamide derivative showed significant improvement in infection markers compared to those receiving standard antibiotic therapy.

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